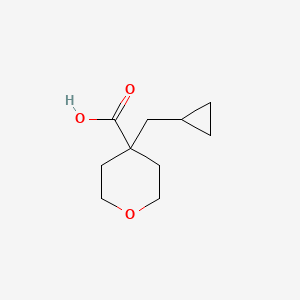

4-(Cyclopropylmethyl)oxane-4-carboxylicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

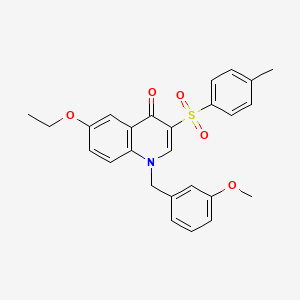

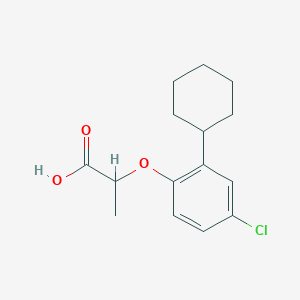

4-(Cyclopropylmethyl)oxane-4-carboxylic acid, also known as 4-(Cyclopropylmethyl)tetrahydro-2h-pyran-4-carboxylic acid , is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 .

Chemical Reactions Analysis

The chemical reactions involving 4-(Cyclopropylmethyl)oxane-4-carboxylic acid are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, such as its melting point, boiling point, and density, are not provided in the sources retrieved .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Transformations

Cyclopropanation Reactions : Cyclopropanes are essential in organic synthesis due to their presence in numerous biologically active compounds. Research has focused on developing efficient, stereoselective cyclopropanation reactions, exploring halomethylmetal-mediated reactions, transition metal-catalyzed decompositions of diazo compounds, and nucleophilic addition-ring closure sequences to create cyclopropane derivatives with high enantio- and diastereoselectivity (Lebel et al., 2003).

Ring-Opening Transformations : The ring-opening reactions of cyclopropanes, facilitated by donor–acceptor interactions, lead to products with functional groups positioned strategically for further chemical transformations. This versatility is demonstrated in reactions where cyclopropanes with geminal carboxylic esters undergo halochalcogenation, providing access to compounds with diverse functionalities (Wallbaum et al., 2016).

Biological Activities and Applications

Bioactivity of Cyclopropane Derivatives : Compounds derived from cyclopropanecarboxylic acid, such as those with thiourea functionalities, exhibit significant herbicidal and fungicidal activities. This bioactivity highlights the potential of cyclopropane derivatives in agricultural applications, offering new pathways for developing plant protection agents (Tian et al., 2009).

Antimicrobial and Antioxidant Properties : Cyclopropane-containing compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain derivatives show promising antibacterial, antifungal, and antioxidant potential, indicating their usefulness in medical and pharmaceutical research (Raghavendra et al., 2016).

Development of Novel Compounds

- Heterocyclic Compound Synthesis : Research has also focused on the synthesis of heterocyclic compounds through cyclopropanation and subsequent transformations. These synthetic approaches have led to novel structures with potential applications in material science and drug discovery, showcasing the cyclopropane moiety's role in accessing complex molecular architectures (Nevado et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(cyclopropylmethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)10(7-8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPSKPDZZIECFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2747884.png)

![2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2747890.png)

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)

![3-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2747900.png)

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)